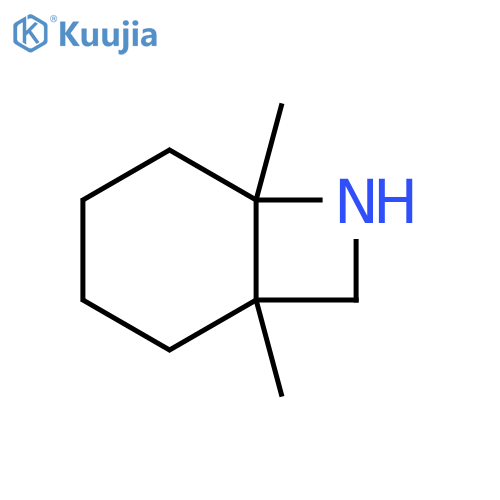Cas no 2059974-68-2 (1,6-dimethyl-7-azabicyclo4.2.0octane)

2059974-68-2 structure
商品名:1,6-dimethyl-7-azabicyclo4.2.0octane
CAS番号:2059974-68-2
MF:C9H17N
メガワット:139.23798251152
MDL:MFCD30500218
CID:5192954
PubChem ID:137703502
1,6-dimethyl-7-azabicyclo4.2.0octane 化学的及び物理的性質
名前と識別子
-
- 7-Azabicyclo[4.2.0]octane, 1,6-dimethyl-
- 1,6-dimethyl-7-azabicyclo4.2.0octane
-
- MDL: MFCD30500218
- インチ: 1S/C9H17N/c1-8-5-3-4-6-9(8,2)10-7-8/h10H,3-7H2,1-2H3
- InChIKey: LSECVPDXYDSENS-UHFFFAOYSA-N
- ほほえんだ: C12(C)C(C)(NC1)CCCC2
1,6-dimethyl-7-azabicyclo4.2.0octane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-339240-0.5g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 0.5g |
$946.0 | 2023-09-03 | ||
| Enamine | EN300-339240-5.0g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 5.0g |
$2858.0 | 2023-02-23 | ||
| Enamine | EN300-339240-10.0g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 10.0g |
$4236.0 | 2023-02-23 | ||
| Enamine | EN300-339240-0.1g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 0.1g |
$867.0 | 2023-09-03 | ||
| Enamine | EN300-339240-2.5g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 2.5g |
$1931.0 | 2023-09-03 | ||
| Enamine | EN300-339240-5g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 5g |
$2858.0 | 2023-09-03 | ||
| Enamine | EN300-339240-1g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 1g |
$986.0 | 2023-09-03 | ||
| Enamine | EN300-339240-1.0g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-339240-10g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 10g |
$4236.0 | 2023-09-03 | ||
| Enamine | EN300-339240-0.25g |
1,6-dimethyl-7-azabicyclo[4.2.0]octane |
2059974-68-2 | 0.25g |
$906.0 | 2023-09-03 |
1,6-dimethyl-7-azabicyclo4.2.0octane 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
2059974-68-2 (1,6-dimethyl-7-azabicyclo4.2.0octane) 関連製品
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
